![molecular formula C21H18N2O7 B2693693 methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate CAS No. 884214-79-3](/img/structure/B2693693.png)

methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

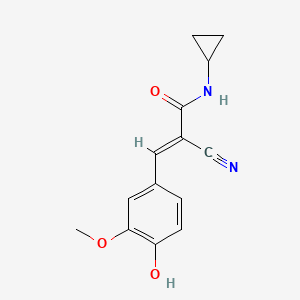

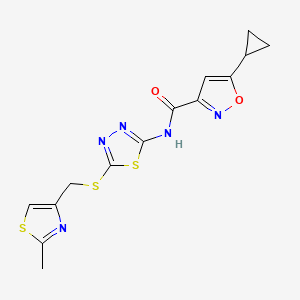

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indoline and pyrano[3,2-b]pyran moieties would form rigid bicyclic structures, while the various substituents would add further complexity .Chemical Reactions Analysis

Again, while specific information is not available, the compound could potentially participate in a variety of chemical reactions due to the presence of multiple functional groups. For example, the amino group could participate in reactions with acids or electrophiles, while the carboxylate group could react with bases or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, it might have a relatively high molecular weight and could potentially form hydrogen bonds due to the presence of the amino and hydroxymethyl groups .科学的研究の応用

Green Chemistry and Sustainable Synthesis

A study by Borah et al. (2022) highlights the use of this compound in green chemistry, emphasizing a sustainable approach for synthesizing various medicinally relevant derivatives. They utilized a one-pot, three-component reaction with secondary amine catalysts under ultrasound irradiation, promoting energy efficiency, reduced waste, and mild reaction conditions (Borah, Bora, Ramesh, & Chowhan, 2022).

Novel Spirooxindole Pyrans Synthesis

Mohammadi, Bayat, and Nasri (2019) demonstrated the catalyst-free synthesis of functionalized spirooxindole pyrans, including this compound, using a four-component domino approach. This strategy resulted in diverse spirooxindole-based heterocycles with potential biological properties, highlighting the compound's role in creating molecular diversity (Mohammadi, Bayat, & Nasri, 2019).

Corrosion Inhibition

Gupta et al. (2018) explored the use of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, related to the compound , as corrosion inhibitors. They demonstrated its effectiveness in protecting mild steel in hydrochloric acid, using both experimental and theoretical techniques (Gupta et al., 2018).

Crystallographic and Structural Studies

Sharma et al. (2016) conducted green syntheses and structural investigations of similar spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazole] derivatives. Their work provided detailed insights into the molecular structure and solid-state supramolecular architectures of these compounds, which are relevant to the compound (Sharma, Brahmachari, Kant, & Gupta, 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O7/c1-3-8-23-13-7-5-4-6-12(13)21(20(23)27)15(19(26)28-2)18(22)30-16-14(25)9-11(10-24)29-17(16)21/h3-7,9,24H,1,8,10,22H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQQYIYCMMZDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC=C)OC(=CC2=O)CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2693610.png)

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2693611.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2693613.png)

![3-chloro-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B2693617.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2693618.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2693620.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2693626.png)